molecular formula C14H14O4 B13192092 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13192092
M. Wt: 246.26 g/mol
InChI Key: FSZNGCXCVZFBGH-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation reaction. For example, the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by acidic workup can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be developed based on laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: A related compound with a similar methoxyphenyl group but lacking the furan ring.

    2-Methoxyphenylacetic acid: Another similar compound with a methoxy group on the phenyl ring and an acetic acid moiety.

Uniqueness

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer distinct chemical and biological properties compared to its analogs. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H14O4/c1-9-6-13(18-12(9)8-14(15)16)10-4-3-5-11(7-10)17-2/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

FSZNGCXCVZFBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC(=CC=C2)OC)CC(=O)O

Origin of Product

United States

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